

5-Methylisoxazol-4-amine hydrochloride CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methylisoxazol-4-amine hydrochloride

Cat. No.: B1282153

[Get Quote](#)

An In-Depth Technical Guide to **5-Methylisoxazol-4-amine Hydrochloride**

Section 1: Core Compound Identification and Overview

The isoxazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and FDA-approved drugs.^{[1][2]} These five-membered heterocyclic compounds offer a unique combination of electronic properties, metabolic stability, and synthetic versatility, making them highly valuable in drug discovery.^[1] Among the vast library of isoxazole derivatives, **5-Methylisoxazol-4-amine hydrochloride** serves as a critical building block for synthesizing more complex molecules, particularly in the development of novel therapeutics.^{[3][4]}

This guide provides a comprehensive technical overview of **5-Methylisoxazol-4-amine hydrochloride**, detailing its chemical properties, synthesis, applications, and handling protocols for researchers and drug development professionals.

Below is the chemical structure of **5-Methylisoxazol-4-amine hydrochloride**.

Caption: Chemical structure of **5-Methylisoxazol-4-amine hydrochloride**.

The compound is the hydrochloride salt of the parent amine, 5-Methylisoxazol-4-amine. Key identification details for both forms are summarized below.

Identifier	5-Methylisoxazol-4-amine hydrochloride (Salt)	5-Methylisoxazol-4-amine (Free Base)
CAS Number	100499-66-9[5][6][7]	87988-94-1[8][9]
Molecular Formula	C ₄ H ₇ CIN ₂ O	C ₄ H ₆ N ₂ O[8][9]
Molecular Weight	134.57 g/mol	98.10 g/mol [9]
IUPAC Name	5-methyl-1,2-oxazol-4-amine;hydrochloride	5-methyl-1,2-oxazol-4-amine[9]
Common Synonyms	4-Amino-5-methylisoxazole hydrochloride	4-Amino-5-methylisoxazole, 5-Methyl-4-isoxazolamine[9]

Section 2: Physicochemical Properties

The physicochemical properties of a compound are critical for designing experimental conditions, including reaction setups and formulation strategies. While specific experimental data for **5-Methylisoxazol-4-amine hydrochloride** is not extensively published, its properties can be reliably inferred from closely related isoxazole derivatives and general principles of amine salts.

Property	Value / Description
Appearance	Typically a crystalline solid, based on analogous compounds. [10] [11]
Solubility	Expected to be soluble in polar organic solvents such as DMSO and dimethylformamide (DMF). [11] As a hydrochloride salt, it should exhibit at least sparing solubility in aqueous buffers, though dissolving in an organic solvent first is recommended for preparing aqueous solutions. [11]
Storage	Store in a cool, dark, and dry place under an inert atmosphere to prevent degradation. [12] For long-term stability, storage at -20°C is recommended. [13]
Stability	The product is generally stable under standard ambient conditions. [14]
Topological Polar Surface Area (TPSA) (Free Base)	52.1 Å ² [9]
Complexity (Free Base)	66.7 [9]

Section 3: Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

The synthesis of substituted isoxazoles often involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine or one of its salts.[\[15\]](#) For 4-amino substituted isoxazoles, a common strategy is to first synthesize a stable precursor, such as a 4-carboxylic acid derivative, which can then be converted to the amine.

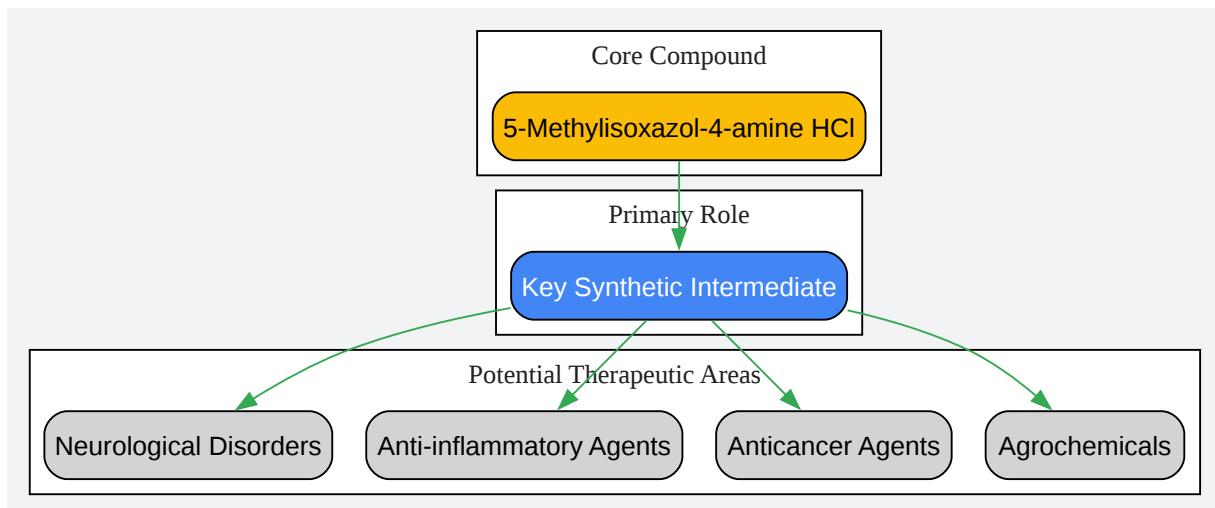
A plausible and efficient pathway to **5-Methylisoxazol-4-amine hydrochloride** is outlined below. This multi-step process leverages common and well-documented transformations in heterocyclic chemistry.[\[2\]](#)[\[16\]](#)

- Step 1: Isoxazole Ring Formation. The process begins with the reaction between ethyl acetoacetate and a formylating agent (e.g., triethyl orthoformate) to form an ethoxymethylene intermediate. This intermediate is then reacted with hydroxylamine hydrochloride or sulfate to yield ethyl 5-methylisoxazole-4-carboxylate.[16] This reaction establishes the core heterocyclic structure.
- Step 2: Saponification. The resulting ester is hydrolyzed to the corresponding carboxylic acid (5-Methylisoxazole-4-carboxylic acid) using a strong acid or base.[2][16]
- Step 3: Conversion to Amine. The carboxylic acid is then converted to the amine. A standard laboratory method for this transformation is the Curtius rearrangement, which proceeds through an acyl azide intermediate.
- Step 4: Salt Formation. Finally, the free base, 5-Methylisoxazol-4-amine, is treated with hydrochloric acid (HCl) in a suitable solvent (e.g., ether or isopropanol) to precipitate the stable and more easily handled hydrochloride salt.

Caption: Plausible synthetic workflow for **5-Methylisoxazol-4-amine hydrochloride**.

Chemical Reactivity

The reactivity of 5-Methylisoxazol-4-amine is dominated by the nucleophilic character of the 4-amino group. This primary amine can readily participate in a variety of reactions, including:


- Acylation: Reaction with acid chlorides or anhydrides to form amides.
- Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
- Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
- Diazotization: Reaction with nitrous acid to form a diazonium salt, which can be a versatile intermediate for introducing other functional groups.

These reactions make it a highly adaptable intermediate for building molecular complexity.

Section 4: Applications in Drug Discovery and Development

The isoxazole motif is a key component in a range of pharmaceuticals due to its ability to act as a bioisostere for other functional groups and its capacity to engage in hydrogen bonding.[\[2\]](#) **5-Methylisoxazol-4-amine hydrochloride**, as a functionalized isoxazole, is primarily utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[\[3\]](#)[\[4\]](#)

- **Scaffold for Neurological Agents:** The closely related analog, 5-Amino-4-chloro-3-methylisoxazole, is a key intermediate in the synthesis of drugs targeting neurological disorders.[\[3\]](#) This strongly suggests that **5-Methylisoxazol-4-amine hydrochloride** is also a valuable precursor for compounds active in the central nervous system (CNS). The isoxazole core is famously present in the AMPA receptor agonist, alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, highlighting its importance in neuroscience research.[\[17\]](#)
- **Building Block for Bioactive Molecules:** Its versatile amino group allows for its incorporation into larger molecules, serving as a foundational piece for developing new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.[\[2\]](#)[\[10\]](#)
- **Fragment-Based Drug Design:** As a small, functionalized heterocycle, it is an ideal candidate for fragment-based screening libraries. These libraries are used to identify small molecules that bind to biological targets, which can then be optimized into potent drug leads.

[Click to download full resolution via product page](#)

Caption: Role of the core compound in synthetic and application pathways.

Section 5: Safety, Handling, and Storage Protocols

As a senior scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for **5-Methylisoxazol-4-amine hydrochloride** is not widely available, a robust safety protocol can be established based on data from structurally similar isoxazole derivatives. [18] This material should be considered hazardous until comprehensively evaluated.[11]

Hazard Identification

Based on analogs like 3-Hydroxy-5-methylisoxazole, potential hazards may include:

- H302: Harmful if swallowed.
- H317: May cause an allergic skin reaction.
- H318: Causes serious eye damage.
- H361: Suspected of damaging fertility or the unborn child.

- May cause respiratory irritation.[18]

Precautionary Measures & Personal Protective Equipment (PPE)

A self-validating safety workflow requires strict adherence to the following protocols:

- P202 & P261: Do not handle until all safety precautions have been read and understood. Avoid breathing dust.
- P280: Wear appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves (e.g., nitrile), a lab coat, and government-approved safety glasses or a face shield.[19]
- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[18][19] Safety showers and eyewash stations must be readily accessible.
- P264 & P270: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid and Emergency Procedures

- If Swallowed (P301): Rinse mouth and call a POISON CENTER or doctor if you feel unwell.
- On Skin (P302): Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.
- In Eyes (P305): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.
- Spills: Evacuate the area. Wear appropriate PPE. Collect spillage, avoiding dust generation, and place it in a suitable, closed container for disposal.[18]

Storage and Incompatibilities

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[12] Store locked up (P405).

- Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[18]

Section 6: Conclusion

5-Methylisoxazol-4-amine hydrochloride is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its structured isoxazole core, combined with a reactive primary amine, makes it an ideal starting point for synthesizing complex molecular architectures. With established synthetic routes and clear applications as a building block for bioactive compounds, particularly in neuroscience, this compound will continue to be a molecule of interest for researchers and scientists dedicated to advancing therapeutic innovation. Adherence to rigorous safety and handling protocols is essential for its effective and responsible use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 100499-66-9|5-Methylisoxazol-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 6. 5-Methylisoxazol-4-amine hydrochloride | 100499-66-9 [amp.chemicalbook.com]
- 7. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 8. 5-Methylisoxazol-4-amine - Lead Sciences [lead-sciences.com]
- 9. 5-Methyl-1,2-oxazol-4-amine | C4H6N2O | CID 13033202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Buy 3-Ethyl-5-methylisoxazol-4-amine (EVT-8819975) [evitachem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. 1072-67-9|5-Methylisoxazol-3-amine|BLD Pharm [bldpharm.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 17. Anti-Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid Receptor Encephalitis: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
- 19. enamine.enamine.net [enamine.enamine.net]
- To cite this document: BenchChem. [5-Methylisoxazol-4-amine hydrochloride CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1282153#5-methylisoxazol-4-amine-hydrochloride-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com